molecular formula C7H4Cl2F3N B2452507 2,6-Dichloro-3-(trifluoromethyl)aniline CAS No. 6656-72-0

2,6-Dichloro-3-(trifluoromethyl)aniline

Cat. No.: B2452507
CAS No.: 6656-72-0
M. Wt: 230.01
InChI Key: NKCROTQPQZXJOL-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)aniline (CAS 6656-72-0) is a halogenated aniline derivative of significant interest in advanced chemical research and development. This compound serves as a versatile and valuable synthetic intermediate, particularly in the field of agrochemicals. Its molecular formula is C 7 H 4 Cl 2 F 3 N, with a molecular weight of 230.01 g/mol . The primary research value of this aniline derivative lies in its role as a precursor in the synthesis of more complex, biologically active molecules. Its structure, featuring both chloro- and trifluoromethyl substituents on the aromatic ring, makes it a key building block for the preparation of various heterocyclic compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with care and refer to the available safety information prior to use .

Properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCROTQPQZXJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the production of pesticides, suggesting that its targets could be enzymes or proteins essential for the survival of pests.

Mode of Action

As an intermediate in pesticide production, it may interact with its targets, leading to inhibition of essential biological processes in pests

Biochemical Pathways

Given its use in pesticide production, it’s plausible that it affects pathways crucial for pest survival, leading to their eradication. More detailed studies are required to identify these pathways and their downstream effects.

Result of Action

As an intermediate in pesticide production, it’s likely that its action results in the disruption of essential biological processes in pests, leading to their death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere. Moreover, exposure levels and the presence of other chemicals can affect its action

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Cl2F3NC_7H_4Cl_2F_3N. The presence of both chlorine and trifluoromethyl groups contributes to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic profiles of compounds.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted anilines possess antibacterial activity against a range of pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, indicating potent antimicrobial effects .

2. Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Compounds with similar structures have been tested against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives have shown IC50 values lower than 50 µM, suggesting they may be more effective than traditional chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundPACA244.4
DoxorubicinPACA252.1
Compound 8PACA222.4

3. Inhibition of Protein Kinases

The compound has also been studied for its role as an inhibitor of protein kinases, particularly in the context of cancer therapy. Inhibitors targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinase have been highlighted for their potential to impede tumor angiogenesis . The incorporation of the trifluoromethyl group enhances the binding affinity to these targets.

Case Study 1: Synthesis and Activity Correlation

In a study focused on the structure-activity relationship (SAR), various halogenated anilines were synthesized to evaluate their biological activities. The introduction of the trifluoromethyl group was found to significantly enhance metabolic stability and bioactivity compared to non-fluorinated analogs. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency .

Case Study 2: Environmental Impact

Another important aspect of this compound is its application in agrochemicals as an intermediate for insecticides like Fipronil. Research has indicated that while these compounds are effective against pests, their environmental persistence raises concerns regarding ecological impact . Efforts are being made to optimize synthesis methods to reduce waste and improve sustainability.

Scientific Research Applications

Agrochemical Applications

Herbicide Production
2,6-Dichloro-3-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of herbicides. Its unique trifluoromethyl group enhances the efficacy of herbicides by improving their stability and biological activity. For instance, it plays a crucial role in the production of pyrazole-type insecticides such as Fipronil, which is known for its effectiveness against a broad spectrum of pests.

Herbicide Active Ingredient Mechanism of Action Target Pests
FipronilThis compoundInhibits GABA-gated chloride channelsCockroaches, ants

Pharmaceutical Development

Drug Formulation
In pharmaceutical research, this compound serves as a building block for various drug compounds. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability. Studies have shown that derivatives containing this compound exhibit improved targeting of specific biological pathways.

Case Study: Pharmacokinetics

A study assessed the pharmacokinetic properties of a derivative containing this compound in rodent models. The results indicated that the compound was orally bioavailable and demonstrated significant therapeutic effects against targeted diseases .

Dyes and Pigments

Colorant Production
This compound is also employed in the dye industry for producing specialty dyes that provide vibrant colors for textiles and other materials. The trifluoromethyl group contributes to the stability and intensity of the colors produced.

Dye Type Application Color Characteristics
Reactive DyesTextilesBrightness and wash-fastness
Pigment DyesPlasticsHigh color strength

Polymer Additives

Stabilizers and Modifiers
In polymer chemistry, this compound is used as an additive to improve the thermal and mechanical properties of polymers. Its incorporation can enhance the durability and performance of plastic products.

Table: Polymer Properties Enhancement

Property Before Addition After Addition
Thermal Stability200 °C250 °C
Mechanical Strength30 MPa45 MPa

Analytical Chemistry

Reagent Use
In analytical laboratories, this compound is utilized as a reagent for detecting and quantifying various substances in complex mixtures. Its chemical properties allow it to form stable complexes with target analytes, facilitating accurate measurements.

Application Example

In a study focusing on environmental samples, this compound was used to quantify pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.

Chemical Reactions Analysis

Diazotization and Subsequent Reactions

The primary amine group enables diazotization, a critical step for introducing diverse functional groups. In one synthesis route:

  • Diazonium salt formation : Reacting 2,6-dichloro-4-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) generates a diazonium intermediate.

  • Cyanide substitution : The diazonium salt reacts to form 2,6-dichloro-3-(trifluoromethyl)benzonitrile, a precursor for agrochemicals and pharmaceuticals.

Key Conditions :

Reaction StepReagents/ConditionsProductYield
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt>90%
CyanationCuCN, Δ2,6-Dichloro-3-(trifluoromethyl)benzonitrile75–85%

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 6 undergo substitution under specific conditions:

  • Hydroxylation : Treatment with aqueous NaOH at 120°C replaces chlorine with hydroxyl groups, forming 3-(trifluoromethyl)-2,6-dihydroxyaniline .

  • Methoxy substitution : Using methoxide (NaOMe) in methanol under reflux yields 2,6-dimethoxy-3-(trifluoromethyl)aniline .

Reactivity Trends :

PositionLeaving GroupNucleophileSolventTemperatureReaction Rate
2,6Cl⁻OH⁻H₂O120°CModerate
2,6Cl⁻OMe⁻MeOH65°CSlow

Reduction Reactions

Catalytic hydrogenation selectively reduces functional groups:

  • Nitro group reduction : Hydrogen gas (H₂, 4–6 kg pressure) with Pd/C in ethanol reduces nitro derivatives to amines .

  • Dechlorination : Under high-pressure H₂ (10 atm) with Raney Ni, chlorine substituents are replaced by hydrogen, yielding 3-(trifluoromethyl)aniline .

Optimized Parameters :

SubstrateCatalystPressureTemperatureTimeProductYield
6-Chloro-2-chloromethyl derivativePd/C4 kg50°C48 h2-Methyl-3-(trifluoromethyl)aniline70–75%

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to acidic or basic conditions degrades the amine group, forming quinone-like byproducts .

  • Thermal decomposition : Above 200°C, the compound undergoes defluorination, releasing HF gas .

Preparation Methods

Reaction Mechanism and Starting Materials

The halogenation-ammuniation route involves two sequential reactions: (1) chlorination of 4-chlorobenzotrifluoride and (2) ammoniation to introduce the amine group. The process begins with the chlorination of 4-chlorobenzotrifluoride using gaseous chlorine (Cl₂) under controlled conditions. This step produces 1,3-dichloro-5-trifluoromethylbenzene, which subsequently undergoes ammoniation with aqueous ammonia (NH₃) to yield the target compound.

Optimization of Ammoniation Conditions

Critical parameters for the ammoniation step include temperature, pressure, and ammonia concentration:

  • Temperature : 173°C (±5°C) ensures sufficient activation energy without promoting side reactions.
  • Pressure : 12.0 MPa maintains ammonia in a liquid phase, enhancing reaction kinetics.
  • Ammonia concentration : 73% mass concentration optimizes nucleophilic substitution efficiency.

Exceeding 75% ammonia concentration leads to yield reduction due to increased byproduct formation (e.g., 2,4-dichloro-5-trifluoromethylaniline).

Catalytic System and Recovery

Early methods relied on iron (Fe) and ferric chloride (FeCl₃) catalysts, but modern approaches eliminate catalysts by leveraging pressurized ammonia. Post-reaction ammonia recovery is achieved via two-stage absorption:

  • First stage : 0–2.0 MPa pressure recovers 60–70% of excess ammonia.
  • Second stage : 0–1.2 MPa pressure recovers an additional 20–25%, achieving >90% total recovery.

Catalytic Halogenation with Composite Catalysts

Catalyst Composition and Role

A composite catalyst system of elemental iron (Fe) and anhydrous ferric chloride (FeCl₃) enhances chlorination selectivity. The optimal ratio is 1:0.06–20 (Fe:FeCl₃ by mole), with catalyst loading at 0.2–20% of the substrate mass. This system minimizes polysubstitution and directs chlorine to the 2,6-positions.

Temperature and Pressure Effects

Reaction efficiency peaks at 50–150°C, with higher temperatures accelerating reaction rates but risking decomposition. Solvent-free conditions reduce waste, and yields reach 85–92% under the following parameters:

Parameter Optimal Range Yield Impact
Temperature 120–130°C Maximizes Cl₂ uptake
Catalyst loading 5% Fe + 10% FeCl₃ Prevents overchlorination
Reaction time 4–6 hours Balances completion vs. degradation

Chlorination of Rectification Residues

Feedstock Composition and Pre-Treatment

Comparative Analysis of Synthesis Methods

The table below evaluates the scalability, cost, and environmental impact of each method:

Method Yield (%) Purity (%) Catalyst Cost Environmental Score
Halogenation-Ammuniation 88–92 95–97 Moderate 3/5 (NH₃ recovery)
Catalytic Halogenation 85–90 93–96 Low 4/5 (solvent-free)
Residue Chlorination 78–82 99.5 None 5/5 (waste valorization)

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via direct chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline (3) undergoes chlorination with N-chlorosuccinimide (NCS) under controlled conditions to yield the 2,6-dichloro derivative. Parallel reactions (3 × 200 g batches) are combined for purification, typically via column chromatography or recrystallization . Alternative routes may involve photochemical halogenation , though isomer control (e.g., avoiding 4-position substitution) requires precise reaction monitoring . Key factors affecting yield include:

  • Temperature : Optimal range of 20–30°C to minimize side reactions.
  • Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of halogenating agents.

Q. What chromatographic techniques are suitable for analyzing purity and structural confirmation?

Methodological Answer:

  • Gas Chromatography (GC) : Effective for assessing volatile impurities. Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature gradient of 50°C (hold 2 min) to 280°C at 10°C/min .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are recommended. Mobile phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min .
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 6.85 (d, J=8.4 Hz, 1H, aromatic), δ 4.20 (s, 2H, NH₂) . Conflicting batch data may arise from residual solvents; use deuterated DMSO for improved resolution.

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (vapor pressure <0.01 mmHg at 20°C) .
  • First Aid : In case of skin contact, rinse immediately with water and apply 1% acetic acid solution. For eye exposure, use an eyewash station for 15+ minutes .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group decreases electron density at the aromatic ring, enhancing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, this deactivation necessitates stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C). For Buchwald-Hartwig aminations, Pd(OAc)₂/XPhos catalysts achieve C–N bond formation with yields >75% . Computational studies (DFT) show the LUMO is localized near the chloro groups, directing nucleophilic attacks .

Q. How can computational methods (e.g., DFT) predict spectroscopic properties and resolve conflicting data?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to simulate IR, NMR, and UV-Vis spectra. Compare experimental vs. calculated vibrational frequencies (e.g., C–F stretch at 1120–1150 cm⁻¹) to validate structures .
  • Conflicting NMR Data : Batch variations in NH₂ proton shifts (δ 4.0–4.5) may arise from tautomerism. Solvent choice (CDCl₃ vs. DMSO-d₆) and acidification (1% TFA) can stabilize the amine form .

Q. What strategies mitigate byproducts in large-scale synthesis?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic chlorination steps. Residence time <2 min at 50°C reduces dimerization .
  • Purification : Combine silica gel chromatography (hexane/EtOAc 9:1) with recrystallization in ethanol/water (1:3) to isolate the product in >98% purity .
  • Analytical Monitoring : In-line FTIR tracks NCS consumption; terminate the reaction when absorbance at 650 cm⁻¹ (N–Cl stretch) disappears .

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